Cas no 1821723-47-0 (Cyclohexanamine, 2-(methylthio)-, (1R,2R)-)

Cyclohexanamine, 2-(methylthio)-, (1R,2R)- is a chiral amine derivative featuring a methylthio substituent at the 2-position of the cyclohexane ring. Its stereospecific (1R,2R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise stereochemistry. The methylthio group enhances reactivity in nucleophilic and catalytic applications, while the rigid cyclohexane backbone provides structural stability. This compound is often utilized in the synthesis of enantiomerically pure compounds, offering high selectivity in chiral transformations. Its well-defined stereochemistry and functional group compatibility make it suitable for advanced organic synthesis and medicinal chemistry research.
Cyclohexanamine, 2-(methylthio)-, (1R,2R)- structure
1821723-47-0 structure
Product name:Cyclohexanamine, 2-(methylthio)-, (1R,2R)-
CAS No:1821723-47-0
MF:C7H15NS
MW:145.26570057869
MDL:MFCD28954348
CID:5245173
PubChem ID:12770090

Cyclohexanamine, 2-(methylthio)-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 2-(methylthio)-, (1R,2R)-
    • MDL: MFCD28954348
    • Inchi: 1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
    • InChI Key: FYQACJYFRNDZMT-RNFRBKRXSA-N
    • SMILES: [C@@H]1(N)CCCC[C@H]1SC

Computed Properties

  • Exact Mass: 145.09252066g/mol
  • Monoisotopic Mass: 145.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.3Ų
  • XLogP3: 1.3

Cyclohexanamine, 2-(methylthio)-, (1R,2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-262822-0.5g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
0.5g
$974.0 2024-06-18
Enamine
EN300-262822-0.1g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
0.1g
$892.0 2024-06-18
Enamine
EN300-262822-1.0g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
1.0g
$1014.0 2024-06-18
Enamine
EN300-262822-10.0g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
10.0g
$4360.0 2024-06-18
Enamine
EN300-262822-2.5g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
2.5g
$1988.0 2024-06-18
Enamine
EN300-262822-1g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0
1g
$1014.0 2023-09-14
Enamine
EN300-262822-10g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0
10g
$4360.0 2023-09-14
Enamine
EN300-262822-0.25g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
0.25g
$933.0 2024-06-18
Enamine
EN300-262822-0.05g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
0.05g
$851.0 2024-06-18
Enamine
EN300-262822-5.0g
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine
1821723-47-0 95%
5.0g
$2940.0 2024-06-18

Additional information on Cyclohexanamine, 2-(methylthio)-, (1R,2R)-

Comprehensive Overview of Cyclohexanamine, 2-(methylthio)-, (1R,2R)- (CAS No. 1821723-47-0)

Cyclohexanamine, 2-(methylthio)-, (1R,2R)- is a chiral organic compound with significant applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry, denoted by the (1R,2R) configuration, makes it a valuable intermediate in asymmetric synthesis. The compound's CAS number, 1821723-47-0, is a critical identifier for researchers and regulatory bodies. With the growing demand for enantiomerically pure compounds in drug development, Cyclohexanamine, 2-(methylthio)-, (1R,2R)- has garnered attention for its potential in creating high-purity active pharmaceutical ingredients (APIs).

The structural features of Cyclohexanamine, 2-(methylthio)-, (1R,2R)- include a cyclohexane ring substituted with an amine group and a methylthio moiety at the 2-position. This combination of functional groups contributes to its reactivity and versatility in organic synthesis. Researchers often explore its use in chiral auxiliaries and catalysts, which are pivotal in modern green chemistry initiatives. The compound's methylthio group also enhances its solubility in organic solvents, making it suitable for various reaction conditions.

In recent years, the pharmaceutical industry has shown increased interest in Cyclohexanamine, 2-(methylthio)-, (1R,2R)- due to its potential role in developing central nervous system (CNS) therapeutics. Its chiral backbone aligns with the structural requirements of many neuroactive compounds, addressing the demand for targeted therapies with minimal side effects. Additionally, its application in agrochemicals has been explored, particularly in designing environmentally friendly pesticides with higher specificity.

The synthesis of Cyclohexanamine, 2-(methylthio)-, (1R,2R)- typically involves stereoselective methods to ensure the desired (1R,2R) configuration. Techniques such as asymmetric hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric excess (ee). These methods align with the industry's shift toward sustainable and efficient manufacturing processes, a topic frequently searched by professionals in process chemistry and green synthesis.

From a regulatory perspective, CAS No. 1821723-47-0 is documented in chemical databases with detailed safety and handling guidelines. While the compound is not classified as hazardous under standard regulations, proper storage and handling are recommended to maintain its stability. Researchers often inquire about its spectroscopic data (e.g., NMR, IR) and chromatographic properties, which are essential for quality control and characterization.

The commercial availability of Cyclohexanamine, 2-(methylthio)-, (1R,2R)- is limited but growing, driven by niche applications in fine chemicals and custom synthesis. Suppliers often highlight its high purity (>98% ee) to meet the stringent requirements of pharmaceutical clients. This aligns with the broader trend of customized chemical solutions, a hot topic in specialty chemical markets.

In conclusion, Cyclohexanamine, 2-(methylthio)-, (1R,2R)- (CAS No. 1821723-47-0) represents a promising chiral building block with diverse applications. Its relevance in drug discovery, agrochemical innovation, and sustainable chemistry positions it as a compound of ongoing interest. As research continues, its role in advancing enantioselective synthesis and green manufacturing is expected to expand further.

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